N-Acetylhistidine

Description

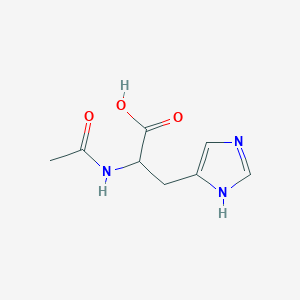

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335440 |

Source

|

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2497-02-1 |

Source

|

| Record name | N-Acetyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C |

Source

|

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the fundamental properties of N-Acetylhistidine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine, increasingly recognized for its diverse physiological roles, particularly in poikilothermic vertebrates. While historically viewed as a simple metabolite, emerging research has highlighted its significance as a major organic osmolyte, with proposed functions in cellular hydration and tissue protection. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, biological functions, and metabolic pathways. Detailed experimental protocols for its analysis and characterization are provided, alongside visualizations of its key functional mechanisms to support further research and drug development efforts.

Physicochemical Properties

This compound is a small, water-soluble molecule. Its chemical structure consists of an L-histidine core with an acetyl group attached to the alpha-amino group. This acetylation alters the charge and polarity of the parent amino acid, influencing its biological activity and distribution.

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties of N-Acetyl-L-histidine

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid | [1][2] |

| CAS Number | 2497-02-1 | [3] |

| Molecular Formula | C₈H₁₁N₃O₃ | [3][4] |

| Average Molecular Weight | 197.19 g/mol | [3][4] |

| Monoisotopic Molecular Weight | 197.080041226 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

Table 2: Physicochemical Properties of N-Acetyl-L-histidine

| Property | Value | Source(s) |

| Melting Point | 187 °C | [1][6] |

| Water Solubility | 11360 mg/L @ 25 °C (estimated) | [1] |

| logP | -1.600 (estimated) | [1] |

| pKa (Strongest Acidic) | 3.53 | [1] |

| pKa (Strongest Basic) | 6.55 | [1] |

| Polar Surface Area | 95.08 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Biological and Metabolic Functions

This compound is a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates such as fish, amphibians, and reptiles.[7][8] In these organisms, it functions as a major osmolyte, helping to maintain cellular volume and integrity in the face of osmotic stress.[7] In contrast, its concentration is significantly lower in homeothermic (warm-blooded) vertebrates, including mammals.[7]

Biosynthesis and Degradation

The metabolism of this compound is a tightly regulated process.

-

Biosynthesis: this compound is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (EC 2.3.1.33).[7][9] Recent research has identified the fish homolog of the human predicted gene NAT16 as the enzyme responsible for NAH synthesis.[9]

-

Degradation: The hydrolysis of this compound back to L-histidine and acetate (B1210297) is catalyzed by this compound deacetylase (also known as anserinase).[7]

The following diagram illustrates the biosynthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aapco.org [aapco.org]

- 3. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr-bio.com [nmr-bio.com]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Background of N-Acetylhistidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine that has garnered significant interest due to its unique distribution in the animal kingdom and its proposed physiological roles. Initially identified in the mid-20th century, its functions have been a subject of ongoing research, with evidence pointing towards its involvement in osmoregulation and cellular protection. This technical guide provides a comprehensive overview of the discovery, historical background, and early characterization of this compound, including detailed experimental protocols from the era of its discovery and a summary of its key physicochemical properties.

Discovery and Initial Isolation

The first documented isolation of this compound from a biological source was reported in 1966 by Kuroda and Ikoma from the heart of the frog (Anura species).[1] Their seminal work, published in the journal Science, described the identification of a diazo-positive compound that was negative to the ninhydrin (B49086) reaction, indicating a blocked amino group. This compound was observed to have a higher Rf value than carnosine when subjected to paper chromatography with a phenol-hydrochloric acid solvent system.[1]

Experimental Protocol: Isolation from Frog Heart (Reconstructed from historical accounts)

Objective: To isolate and identify the unknown diazo-positive, ninhydin-negative compound from frog heart tissue.

Materials:

-

Frog hearts

-

Trichloroacetic acid (TCA) or similar protein precipitating agent

-

Hydrochloric acid (HCl)

-

Whatman No. 1 filter paper or equivalent for chromatography

-

Diazo reagent (for visualization)

-

Ninhydrin reagent (for visualization)

-

Carnosine standard

-

Apparatus for paper chromatography (ascending or descending)

-

General laboratory glassware and equipment

Methodology:

-

Tissue Extraction:

-

Excised frog hearts were homogenized in a cold solution of 10% trichloroacetic acid to precipitate proteins.

-

The homogenate was centrifuged, and the supernatant containing small molecules was collected.

-

The TCA was removed from the supernatant by repeated extraction with diethyl ether.

-

-

Paper Chromatography:

-

The resulting aqueous extract was concentrated and spotted onto Whatman No. 1 filter paper.

-

A standard solution of carnosine was spotted alongside the extract for comparison.

-

The chromatogram was developed using a phenol-hydrochloric acid solvent system. The exact ratio of phenol to HCl was a common variable in such separations.

-

The chromatography was likely performed in a sealed tank to ensure solvent saturation of the atmosphere.

-

-

Visualization and Identification:

-

After development, the chromatogram was dried.

-

One portion of the chromatogram was sprayed with a diazo reagent. The unknown compound produced a positive color reaction.

-

Another portion was sprayed with a ninhydrin reagent. The unknown compound remained colorless, confirming the absence of a free primary amine group.

-

The Rf value (the ratio of the distance traveled by the solute to the distance traveled by the solvent front) of the unknown spot was calculated and compared to that of the carnosine standard. The unknown compound exhibited a higher Rf value.

-

-

Further Characterization:

-

The compound was likely eluted from the paper chromatogram for further analysis, which would have included techniques such as melting point determination and elemental analysis to confirm its identity as N-Acetyl-L-histidine.

-

Early Chemical Synthesis

Experimental Protocol: N-Acetylation of L-Histidine (Historical Method)

Objective: To synthesize N-Acetyl-L-histidine from L-histidine.

Materials:

-

L-Histidine

-

Acetic anhydride (B1165640)

-

Water

-

Mechanical stirrer

-

Ice bath and refrigerator

-

Büchner funnel and filter paper

-

Apparatus for vacuum evaporation

-

Recrystallization solvent (e.g., water or ethanol-water mixture)

Methodology:

-

Dissolution of L-Histidine:

-

L-Histidine (1 mole) is dissolved in a suitable volume of water in a flask equipped with a mechanical stirrer. Due to the imidazole (B134444) side chain, the pH may need adjustment with a mild base to facilitate dissolution, although early methods often proceeded in aqueous suspension.

-

-

Acetylation Reaction:

-

The flask is placed in an ice bath to cool the solution.

-

Acetic anhydride (approximately 2 moles) is added portion-wise to the stirred solution or suspension of L-histidine.

-

The reaction is allowed to proceed with vigorous stirring for a period of 15-30 minutes. The reaction is exothermic, and cooling is necessary to prevent side reactions.

-

-

Crystallization and Isolation:

-

After the reaction is complete, the solution is placed in a refrigerator overnight to allow for the crystallization of N-Acetyl-L-histidine.

-

The resulting crystalline precipitate is collected by suction filtration using a Büchner funnel.

-

The crystals are washed with a small amount of ice-cold water to remove unreacted starting materials and acetic acid.

-

-

Purification:

-

The crude N-Acetyl-L-histidine is dried.

-

For further purification, the product can be recrystallized from hot water or an ethanol-water mixture. The purified crystals are then collected by filtration and dried.

-

-

Characterization:

-

The identity and purity of the synthesized N-Acetyl-L-histidine would have been confirmed by melting point determination and comparison with the isolated natural product, as well as elemental analysis.

-

Physicochemical Properties

The following table summarizes key quantitative data for N-Acetyl-L-histidine, compiled from modern databases, which would have been determined through classical methods during its early characterization.

| Property | Value | Source |

| Molecular Formula | C8H11N3O3 | PubChem |

| Molecular Weight | 197.19 g/mol | PubChem |

| Melting Point | 187 °C | Human Metabolome Database |

| Physical Description | Solid | Human Metabolome Database |

| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | PubChem |

Historical Biological Context and Proposed Functions

Following its discovery, this compound was found to be a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, such as fish, amphibians, and reptiles. In contrast, it is present in much lower concentrations in homeothermic (warm-blooded) vertebrates.

The most significant historical hypothesis regarding the function of this compound is its role as a "molecular water pump" (MWP) in the lens of fish. This hypothesis was proposed to explain the unusual compartmentalized metabolism of NAH in the eye.

The Molecular Water Pump Hypothesis

In the fish lens, this compound is synthesized from L-histidine and acetyl-CoA. However, the lens tissue itself lacks the enzyme to hydrolyze NAH. For its breakdown, NAH is transported out of the lens into the surrounding ocular fluid, where an acylase cleaves it back into L-histidine and acetate. The L-histidine is then actively transported back into the lens to be re-synthesized into NAH. This energy-dependent cycle was proposed to function as a mechanism to remove water from the lens, thereby maintaining its dehydrated state and transparency. It was hypothesized that as NAH moves down its concentration gradient from the lens to the ocular fluid, it carries with it a significant number of water molecules.

Signaling Pathway and Workflow Diagram

The following diagram illustrates the proposed "molecular water pump" cycle of this compound in the fish eye.

Conclusion

The discovery of this compound in 1966 marked the beginning of decades of research into the roles of N-acetylated amino acids in biology. From its initial isolation from the frog heart using classic biochemical techniques to the elucidation of its potential function as a molecular water pump, the history of this compound research provides a fascinating case study in the exploration of novel metabolites. For contemporary researchers in drug development and the life sciences, understanding this historical context is crucial for appreciating the foundational work that underpins our current knowledge and for identifying new avenues of investigation into the physiological and pathological significance of this compound and related compounds.

References

An In-depth Technical Guide to the N-Acetylhistidine Biosynthesis Pathway in Vertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylhistidine (NAH) is a significant biomolecule with diverse physiological roles across the vertebrate subphylum. Predominantly found in poikilothermic (ectothermic) vertebrates such as fish, amphibians, and reptiles, it serves as a crucial osmolyte in the brain, retina, and lens. In these organisms, it is proposed to function as a key component of a "molecular water pump" essential for maintaining lens clarity and preventing cataracts. In contrast, homeothermic (endothermic) vertebrates, including mammals, exhibit markedly lower concentrations of NAH, with N-acetylaspartate (NAA) fulfilling analogous roles. The biosynthesis and catabolism of NAH are governed by a specific enzymatic pathway, the core of which is the enzyme histidine N-acetyltransferase (HISAT). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes involved, their kinetics, and the physiological context of this pathway. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a valuable resource for researchers and professionals in drug development.

The Core Biosynthesis and Catabolism Pathway

The biosynthesis of this compound is a single-step enzymatic reaction involving the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine. The subsequent breakdown of NAH regenerates L-histidine.

Biosynthesis:

-

Reaction: L-histidine + Acetyl-CoA → N-Acetyl-L-histidine + CoA-SH

-

Enzyme: Histidine N-acetyltransferase (HISAT)

-

Enzyme Commission (EC) Number: 2.3.1.33[1]

Catabolism:

-

Reaction: N-Acetyl-L-histidine + H₂O → L-histidine + Acetate

-

Enzyme: this compound deacetylase (also known as anserinase in some contexts)[2]

-

Enzyme Commission (EC) Number: 3.5.1.34 (formerly), now included in EC 3.4.13.5[3]

The key enzyme responsible for NAH synthesis in ectothermic vertebrates is a homolog of the human predicted gene NAT16.[4] Interestingly, recent research has identified the human NAT16 protein as a functional histidine acetyltransferase (HisAT), responsible for the synthesis of acetylhistidine in humans, where its physiological significance is under active investigation, with potential links to kidney disease.[5] While the fish HISAT efficiently synthesizes NAH, the human NAT16 enzyme exhibits only trace activity for this reaction, suggesting a functional divergence during vertebrate evolution.[4]

Quantitative Data

Tissue Concentrations of this compound

This compound is found in significantly higher concentrations in the tissues of poikilothermic vertebrates compared to homeotherms.

| Organism Class | Tissue | Species | Concentration | Reference |

| Fish | Lens | Carp (Cyprinus carpio) | ~12 mM | [3] |

| Lens | Various (14 species) | 3.3–21.7 mM | [3] | |

| Skeletal Muscle | Siamese fighting fish (Betta splendens) | 10.37 µmol/g | [6] | |

| Skeletal Muscle | Three spot gourami (Trichogaster trichopterus) | 3.17–6.16 µmol/g | [6] | |

| Skeletal Muscle | Glass catfish (Kryptopterus bicirrhis) | 3.17–6.16 µmol/g | [6] | |

| Skeletal Muscle | Nile tilapia (Oreochromis niloticus) | 3.17–6.16 µmol/g | [6] | |

| Amphibians | Skeletal Muscle | 5 species | < 0.25 µmol/g | [6] |

| Reptiles | Skeletal Muscle | 4 species | < 0.25 µmol/g | [6] |

| Mammals | Plasma | Human | Detected | [5] |

| Cerebrospinal Fluid | Human | Detected | [5] |

Enzyme Kinetic Parameters

The kinetic properties of the enzymes involved in the NAH pathway are crucial for understanding its regulation and efficiency. Data for the human NAT16 enzyme (HisAT) is presented below.

Table 2.1: Kinetic Parameters of Human NAT16 (HisAT)

| Substrate | Variant | Apparent KM | Apparent kcat | Reference |

| L-Histidine | Wild-type | 93 ± 21 µM | - | [5] |

| L-Histidine | F63S | 333 ± 46 µM | - | [5] |

| Acetyl-CoA | Wild-type | 10.8 ± 1.6 µM | - | [5] |

| Acetyl-CoA | F63S | 17.6 ± 2.6 µM | - | [5] |

| L-Arginine | Wild-type | ~1 mM | ~50-100x lower than His | [5] |

| L-Lysine | Wild-type | ~1 mM | ~50-100x lower than His | [5] |

Note: The F63S variant of human NAT16 is associated with reduced plasma levels of acetylhistidine.[5] The enzyme also exhibits substrate inhibition at higher concentrations of Acetyl-CoA.[5]

Experimental Protocols

Quantification of this compound in Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of related imidazole (B134444) compounds.[2]

Objective: To quantify the concentration of this compound in vertebrate tissue samples.

Materials:

-

Tissue sample (e.g., fish lens, muscle)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

This compound standard

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm)

-

Mobile phase: 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (B52724) (96:4 v/v)[2]

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of the frozen tissue sample.

-

Homogenize the tissue in 5 volumes of ice-cold 10% TCA.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the deproteinized tissue extract.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 µmol/L to 250 µmol/L).[2]

-

-

HPLC Analysis:

-

Set up the HPLC system with the specified column and mobile phase.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength of 210 nm.

-

Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples onto the column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

-

Express the final concentration as µmol/g of wet tissue weight.

-

Purification of Recombinant Histidine N-acetyltransferase (HISAT)

This protocol describes a general method for the purification of a His-tagged recombinant HISAT protein expressed in a suitable system (e.g., E. coli or insect cells).

Objective: To purify recombinant HISAT for subsequent enzymatic assays and characterization.

Materials:

-

Cell pellet expressing His-tagged HISAT

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication or using a French press on ice.

-

Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Collect the clarified supernatant containing the soluble His-tagged HISAT.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged HISAT from the column using Elution Buffer.

-

-

Fraction Analysis and Dialysis:

-

Collect fractions during the elution step.

-

Analyze the fractions for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified HISAT.

-

Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) to remove imidazole.

-

-

Protein Quantification and Storage:

-

Determine the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified enzyme and store at -80°C.

-

Enzyme Assay for Histidine N-acetyltransferase (HISAT) Activity

This spectrophotometric assay is based on the detection of the free thiol group of Coenzyme A (CoA) released during the reaction using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[5]

Objective: To measure the enzymatic activity of HISAT.

Materials:

-

Purified HISAT enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

L-histidine solution

-

Acetyl-CoA solution

-

DTNB solution (in Assay Buffer)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Setup:

-

In a 96-well plate or cuvette, prepare the reaction mixture containing:

-

Assay Buffer

-

L-histidine (at a concentration around its KM, e.g., 100 µM)

-

Acetyl-CoA (at a concentration around its KM, e.g., 20 µM)

-

DTNB (e.g., 0.2 mM)

-

-

-

Enzyme Addition and Measurement:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the purified HISAT enzyme.

-

Immediately start monitoring the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the released CoA.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

Perform control reactions lacking the enzyme or substrates to account for any background absorbance changes.

-

To determine kinetic parameters (KM and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial velocities. Fit the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

This compound Biosynthesis and Catabolism Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of N-Acetylhistidine in Poikilothermic Vertebrates: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylhistidine (NAH) is a significant yet often overlooked biomolecule that accumulates in high concentrations within the tissues of poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[1][2] This technical guide provides a comprehensive overview of the current understanding of NAH's physiological roles, focusing on its function as a key player in osmoregulation and cellular hydration through the hypothesized "molecular water pump" mechanism. We present a synthesis of quantitative data on NAH distribution, detailed experimental protocols for its study, and visual representations of its metabolic and functional pathways to facilitate further research and exploration of its potential therapeutic applications.

Introduction: The Phylogenetic Significance of this compound

This compound is an acetylated derivative of the amino acid L-histidine. Its presence is a distinct feature of poikilothermic vertebrates, where it is found in high concentrations, particularly in the brain, retina, and lens.[1][2] In stark contrast, homeothermic (warm-blooded) vertebrates, such as birds and mammals, exhibit significantly lower levels of NAH, instead utilizing N-acetylaspartate (NAA) for analogous functions in the central nervous system. This distinct phylogenetic distribution points to a specialized evolutionary adaptation in cold-blooded animals.[1]

The primary hypothesized roles for NAH in poikilotherms are centered on cellular defense against environmental stressors, particularly osmotic challenges. This guide will delve into the evidence supporting its function as a major osmolyte and its involvement in a unique cellular water transport system.

Quantitative Distribution of this compound

The concentration of NAH varies significantly across different species of poikilothermic vertebrates and within different tissues. The following tables summarize the available quantitative data.

Table 1: this compound Concentrations in Fish Tissues

| Species | Tissue | Condition | Concentration | Reference |

| Carp (Cyprinus carpio) | Lens | Normal | ~12 mM | [1] |

| Goldfish (Carassius auratus) | Brain | Normal | 5-10 mmol/kg | [3] |

| Atlantic Salmon (Salmo salar) | Lens | Freshwater | ~2.3-2.6 mM | [4] |

| Atlantic Salmon (Salmo salar) | Lens | Seawater | Higher than freshwater | [4] |

| Atlantic Salmon (Salmo salar) | Lens | Histidine-supplemented diet (FW) | ~6.5-8.2 mM | [4] |

| 14 Fish Species (various) | Lens | Normal | 3.3–21.7 mM | [4] |

| Siamese fighting fish (Betta splendens) | Skeletal Muscle | Normal | 10.37 µmol/g | |

| Various freshwater fish (cichlids, anabantids, catfish) | Skeletal Muscle | Normal | > 1 µmol/g |

Table 2: this compound in Amphibians and Reptiles

| Species | Tissue | Condition | Concentration | Reference |

| Frog (Anura) | Heart | Normal | Isolated, not quantified | [5] |

| Various Amphibians (5 species) | Skeletal Muscle | Normal | < 0.25 µmol/g | |

| Various Reptiles (4 species) | Skeletal Muscle | Normal | < 0.25 µmol/g |

Note: There is a notable lack of quantitative data on NAH concentrations in amphibians and reptiles, representing a significant gap in the current research landscape.

The Molecular Water Pump and Osmolyte Function of this compound

The most compelling hypothesis for the function of NAH in poikilothermic vertebrates is its role in the "molecular water pump" (MWP), particularly in the lens of fish.[1][2] This mechanism is crucial for maintaining the dehydrated state of the lens, which is essential for its transparency and the prevention of cataracts.[1][2]

The this compound Cycle in the Fish Lens

The MWP is driven by a unique, compartmentalized metabolism of NAH:

-

Synthesis: Within the lens cells, L-histidine is acetylated using acetyl-CoA to form NAH.[1][2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase.

-

Export: NAH is then transported out of the lens cells into the surrounding ocular fluid, moving down its concentration gradient.[1][2]

-

Water Transport: It is hypothesized that as each molecule of NAH moves into the ocular fluid, it carries with it a significant number of water molecules (estimated at 33 molecules of bound water).[1][2] This effectively pumps water out of the lens against a water concentration gradient.

-

Hydrolysis: In the ocular fluid, an enzyme called this compound deacetylase hydrolyzes NAH back into L-histidine and acetate.[1][2]

-

Re-uptake and Recycling: The L-histidine is then actively transported back into the lens cells, where it can be re-acetylated, thus completing the cycle.[1][2]

This continuous, energy-dependent cycle allows for the constant removal of water from the lens, maintaining its clarity.

This compound as an Osmolyte

In addition to the MWP, NAH also functions as a crucial osmolyte, helping to maintain cellular volume in response to changes in extracellular osmolarity.[6] This is particularly important for anadromous fish, such as salmon, that migrate between freshwater and seawater. Studies have shown that the concentration of NAH in the lens of Atlantic salmon increases when they move to a hyperosmotic seawater environment.[4] Furthermore, under hypoosmotic stress, there is a regulated efflux of NAH from the lens to counteract the osmotic imbalance.[6]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key components and relationships within the this compound molecular water pump and osmolyte system in the fish lens.

Detailed Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of NAH in vertebrate tissues.

4.1.1. Sample Preparation

-

Excise tissue samples (e.g., brain, lens, muscle) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 0.6 M perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and neutralize with 3 M potassium carbonate.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

-

Filter the final supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: 50 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.4) containing 6 mM 1-heptanesulfonic acid (as an ion-pairing agent) and acetonitrile (B52724) in a 96:4 (v/v) ratio.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

-

Quantification: Prepare a standard curve of known concentrations of NAH (commercially available) and compare the peak areas of the samples to the standard curve.

In Vivo Detection of this compound by Proton Magnetic Resonance Spectroscopy (¹H-MRS)

This protocol describes the non-invasive detection of NAH in the brain of poikilothermic vertebrates.

4.2.1. Animal Preparation

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in a stereotaxic frame compatible with the MRS scanner to minimize motion artifacts.

-

Monitor physiological parameters (e.g., heart rate, respiration) throughout the experiment.

4.2.2. MRS Acquisition

-

Scanner: A high-field MRS scanner (e.g., 7.0 Tesla) is recommended for better signal-to-noise ratio and spectral resolution.[2]

-

Localization: Use a single-voxel spectroscopy (SVS) technique such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) to select a volume of interest (VOI) in the brain.

-

Acquisition Parameters:

-

Echo Time (TE): A short TE (e.g., 20-30 ms) is preferable to minimize T2 relaxation effects and detect metabolites with short T2 relaxation times.

-

Repetition Time (TR): A long TR (e.g., >1500 ms) is used to ensure full T1 relaxation of the metabolites.

-

Water Suppression: Employ a water suppression technique (e.g., CHESS) to attenuate the large water signal.

-

-

Data Acquisition: Acquire a sufficient number of averages to achieve an adequate signal-to-noise ratio.

4.2.3. Data Processing

-

Apply post-processing corrections for eddy currents and phase variations.

-

Use a spectral fitting software (e.g., LCModel) to quantify the concentration of metabolites.

-

Identify the NAH peak at its characteristic chemical shift of approximately 1.963 ppm.[1]

Ex Vivo Fish Lens Culture for Osmolyte Efflux Studies

This protocol details a method for maintaining isolated fish lenses in culture to study the efflux of NAH in response to osmotic stress.

4.3.1. Lens Isolation and Culture

-

Euthanize the fish and carefully dissect the eyes.

-

Isolate the lenses under sterile conditions in a laminar flow hood.

-

Place individual lenses in a 24-well culture plate containing a simple support medium. A suitable medium consists of 0.9% NaCl, 4 mEq/L Ca²⁺, and 5 mM D-glucose, with the pH adjusted to 7.4.[3]

-

Incubate the lenses at a temperature appropriate for the species.

4.3.2. Osmotic Challenge and Efflux Measurement

-

To induce hyperosmotic stress, increase the osmolality of the culture medium by adding a non-metabolizable solute like mannitol.

-

To induce hypoosmotic stress, decrease the osmolality of the culture medium by diluting it with sterile water.

-

At specified time points, collect aliquots of the culture medium.

-

Quantify the concentration of NAH in the collected medium using the HPLC protocol described in section 4.1.

-

At the end of the experiment, homogenize the lenses to determine the remaining intracellular NAH concentration.

-

The rate of NAH efflux can be calculated from the change in its concentration in the medium over time.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Conclusion and Future Directions

This compound is a key metabolite in poikilothermic vertebrates, playing a vital role in cellular hydration and osmoregulation, particularly in the lens of the eye. The molecular water pump hypothesis provides a robust framework for understanding its function in maintaining tissue integrity under varying environmental conditions. While significant progress has been made, particularly in fish, several areas warrant further investigation:

-

Quantitative Analysis in Amphibians and Reptiles: A concerted effort is needed to quantify NAH levels in a wider range of amphibian and reptile species to better understand its phylogenetic and ecological significance.

-

Regulation of NAH Metabolism: The signaling pathways and regulatory mechanisms that control the synthesis, transport, and degradation of NAH in response to environmental cues remain to be fully elucidated.

-

Therapeutic Potential: Given its role in preventing cataracts in fish, exploring the potential of modulating NAH levels or its metabolic pathways could offer novel therapeutic strategies for lens disorders and other conditions related to cellular hydration and osmotic stress.

This guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of this compound and its unique biological functions. The provided protocols and conceptual frameworks are intended to catalyze further research into this important molecule.

References

- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mriquestions.com [mriquestions.com]

- 5. This compound isolated from frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Acetylhistidine as a Molecular Water Pump: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the function of N-Acetylhistidine (NAH) as a molecular water pump (MWP), a critical mechanism for cellular hydration and osmoregulation, particularly in the ocular lens of poikilothermic vertebrates. We delve into the quantitative aspects of this process, detail the experimental protocols for its investigation, and illustrate the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in cellular biology, ophthalmology, and drug development interested in the physiological roles of acetylated amino acids and their therapeutic potential.

Introduction: The Molecular Water Pump Hypothesis

N-Acetyl-L-histidine (NAH) is a significant biomolecule found in high concentrations in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, such as fish, amphibians, and reptiles[1][2]. The "molecular water pump" hypothesis posits that NAH plays a crucial role in maintaining cellular dehydration, a process vital for the transparency of the ocular lens and the prevention of cataracts[1][2][3].

The fundamental principle of the NAH-mediated molecular water pump is the transport of water against its concentration gradient, coupled to the facilitated diffusion of NAH down its own steep concentration gradient[1][3]. This process is not a direct pumping of water in the traditional sense but rather a cyclical, energy-dependent mechanism that effectively removes water from the cell.

The this compound Cycle: A Detailed Mechanism

The NAH molecular water pump operates through a metabolic cycle that is spatially compartmentalized between the intracellular environment (e.g., lens fiber cells) and the extracellular fluid (e.g., ocular fluid).

The key steps are as follows:

-

Intracellular Synthesis: Inside the cell, L-histidine is acetylated using acetyl-CoA to form this compound. This reaction is catalyzed by the enzyme Histidine N-acetyltransferase (HISAT) . This synthesis traps histidine in a form that is not readily metabolized within the cell, leading to its accumulation and the creation of a high intracellular concentration of NAH[2][3].

-

Water Binding and Efflux: Each molecule of NAH, a highly hydrophilic compound, is thought to bind a significant number of water molecules. Driven by its high intracellular concentration, NAH is then transported out of the cell into the extracellular fluid, carrying with it the bound water. This efflux is a key step in the water removal process[1][3][4].

-

Extracellular Hydrolysis: In the extracellular fluid, NAH is hydrolyzed back into L-histidine and acetate (B1210297) by the enzyme This compound deacetylase (acylase) [1][2][3]. This step is crucial as it releases the bound water into the extracellular space, where it can be cleared from the tissue.

-

Reuptake and Re-synthesis: The L-histidine and acetate molecules are then actively transported back into the cell, where they can be re-synthesized into NAH, thus completing the cycle[2][3]. This re-synthesis requires energy in the form of acetyl-CoA, making the overall process an active, energy-dependent form of water transport.

Visualization of the this compound Cycle

Caption: The this compound (NAH) metabolic cycle driving the molecular water pump.

Quantitative Data

The efficiency and capacity of the NAH molecular water pump can be understood through key quantitative metrics derived from experimental studies.

| Parameter | Value | Source Organism/Tissue | Reference |

| Water Molecules per NAH Molecule | 33 | Goldfish eye | [1][3][4] |

| Recycling Rate of NAH | Up to 10 times per day | Poikilotherm brain (estimated) | [4] |

| Potential Daily Water Transport | 330 mmol of water per mmol of NAH | Poikilotherm brain (calculated) | [4] |

| NAH Concentration in Brain | 5-10 mmol/kg | Poikilothermic vertebrates | [4] |

| Potential Water Removal from Brain | Up to 3.3 mol (60 mL) per kg per day (~8% of total brain water) | Poikilothermic vertebrates (calculated) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the NAH molecular water pump. These protocols are reconstructed based on descriptions in the available literature.

Protocol for Isolation and Culture of Fish Lenses

This protocol is adapted from descriptions of experiments on goldfish and zebrafish lenses.

Materials:

-

Adult zebrafish or goldfish

-

Anesthetic: Tricaine methanesulfonate (B1217627) (MS-222) solution (0.02%)

-

Dissection buffer: Phosphate-buffered saline (PBS), sterile and chilled

-

Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Gentamicin (50 µg/mL)

-

Micro-dissection scissors, fine-tipped forceps

-

Stereo microscope

-

60 mm sterile culture dishes

Procedure:

-

Anesthetize the fish by immersion in the MS-222 solution until gill movements cease.

-

Humanely euthanize the fish according to approved institutional protocols.

-

Carefully excise the eyes using micro-dissection scissors and place them in a sterile culture dish containing chilled PBS.

-

Under a stereo microscope, orient the eye with the posterior side up.

-

Gently grasp the optic nerve with fine-tipped forceps to stabilize the eye.

-

Make two to three radial incisions through the sclera and retina, from the optic nerve towards the front of the eye.

-

Carefully peel back the flaps of the sclera and retina to expose the lens.

-

Rotate the eye so the cornea is facing up. Gently hold the lens through the cornea and pull away the remaining sclera and retina.

-

Trim any remaining tissue from the isolated lens.

-

Gently rinse the lens in fresh, sterile PBS.

-

Transfer the isolated lens to a culture dish containing pre-warmed culture medium for subsequent experiments.

Protocol for Radiolabeled Histidine Efflux Assay

This protocol is designed to measure the efflux of NAH from cultured lenses in response to osmotic stress, using radiolabeled L-histidine as a tracer.

Materials:

-

Isolated and cultured fish lenses (from Protocol 4.1)

-

Labeling medium: Culture medium containing [¹⁴C]-L-histidine (specific activity and concentration to be optimized, e.g., 1-5 µCi/mL).

-

Wash buffer: Isotonic culture medium without radiolabel.

-

Efflux buffers:

-

Isotonic control buffer (e.g., standard culture medium)

-

Hypo-osmotic buffer (e.g., culture medium diluted with sterile water to 60-80% of normal osmolarity)

-

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Labeling: Incubate the isolated lenses in the labeling medium for a sufficient time to allow for the uptake of [¹⁴C]-L-histidine and its conversion to [¹⁴C]-NAH (e.g., 18-24 hours).

-

Washing: After the labeling period, quickly wash the lenses several times with the isotonic wash buffer to remove extracellular radiolabel.

-

Equilibration: Place each lens in a separate well of a multi-well plate containing a small volume of fresh isotonic buffer and allow to equilibrate for a short period (e.g., 30 minutes).

-

Efflux Measurement:

-

At time zero, replace the equilibration buffer with the experimental efflux buffers (isotonic or hypo-osmotic).

-

At specified time intervals (e.g., 5, 10, 20, 30, 60 minutes), collect the entire volume of the efflux buffer from each well and transfer it to a scintillation vial.

-

Immediately add fresh efflux buffer of the same composition to the wells.

-

-

Cell Lysis: At the end of the experiment, lyse the lenses (e.g., with a suitable detergent or by sonication) to determine the amount of remaining intracellular radioactivity.

-

Quantification: Add scintillation cocktail to all collected samples (efflux media and cell lysates) and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the fractional efflux at each time point as: (CPM in efflux medium) / (Total CPM in efflux medium + CPM remaining in the lens).

Protocol for ¹H-NMR Spectroscopy of Brain Tissue

This protocol outlines the steps for preparing fish brain tissue for the quantification of NAH and other metabolites using ¹H-NMR.

Materials:

-

Fish brain tissue, rapidly dissected and flash-frozen in liquid nitrogen.

-

Extraction solvent: Methanol:Chloroform:Water (2:1:1 v/v/v), ice-cold.

-

NMR buffer: Deuterated phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) in D₂O, containing a known concentration of an internal standard (e.g., TSP or DSS).

-

Homogenizer, centrifuge, lyophilizer.

-

NMR spectrometer and NMR tubes.

Procedure:

-

Tissue Homogenization: Homogenize the frozen brain tissue in the ice-cold extraction solvent.

-

Phase Separation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases.

-

Extraction of Polar Metabolites: Carefully collect the upper aqueous (polar) phase, which contains NAH and other water-soluble metabolites.

-

Lyophilization: Freeze-dry the collected aqueous phase to remove the solvents.

-

Sample Reconstitution: Reconstitute the dried extract in a precise volume of the NMR buffer.

-

NMR Data Acquisition:

-

Transfer the reconstituted sample to an NMR tube.

-

Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Use a water suppression pulse sequence (e.g., NOESY-presaturation).

-

Acquire data with a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, baseline correction).

-

Identify the NAH peak (typically around 1.96 ppm).

-

Quantify the concentration of NAH by integrating its peak area relative to the known concentration of the internal standard.

-

Regulatory Mechanisms

The efflux of NAH is not a passive, unregulated process. Experimental evidence points to a sophisticated control mechanism that responds to cellular needs, particularly osmotic stress.

Osmotic Stress as a Primary Trigger

The primary trigger for the release of NAH appears to be hypo-osmotic stress. When a cell is placed in a hypotonic environment, water enters the cell, causing it to swell. This swelling activates a process known as Regulatory Volume Decrease (RVD), where the cell releases osmolytes to reduce its internal osmolarity and expel water. NAH efflux is a key component of RVD in fish lenses.

The Role of Calcium Signaling

The release of NAH is proposed to be mediated by a "Ca²⁺-dependent gate". While the specific channels or transporters responsible for NAH efflux have not been definitively identified, a plausible model involves the following steps:

-

Osmosensing: Cell swelling is detected by mechanosensitive ion channels in the plasma membrane.

-

Calcium Influx: Activation of these channels leads to an influx of extracellular Ca²⁺.

-

Calcium-Induced Calcium Release: The initial influx of Ca²⁺ can trigger the release of more Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, amplifying the signal.

-

Activation of Efflux Pathway: The rise in intracellular Ca²⁺ concentration acts as a second messenger, activating the yet-to-be-identified transporters or channels responsible for NAH efflux.

Visualization of the Proposed Regulatory Pathway

Caption: Proposed signaling pathway for the regulation of NAH efflux.

Concluding Remarks

The function of this compound as a molecular water pump is a fascinating example of how metabolic cycling can be harnessed to perform physiological work. This mechanism is of paramount importance for maintaining the health and function of tissues subjected to osmotic stress, most notably the ocular lens in certain vertebrates. The quantitative data, experimental protocols, and mechanistic diagrams presented in this guide provide a solid foundation for further research in this area.

Future investigations should focus on the molecular identification of the transporters and channels involved in NAH efflux, a more detailed characterization of the kinetics of the enzymes in the NAH cycle, and a deeper understanding of the signaling pathways that regulate this process. Such knowledge will not only enhance our understanding of fundamental cell biology but may also open new avenues for the development of therapeutic strategies for conditions related to cellular dehydration and osmotic imbalance, including cataracts and potentially other degenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. 1H-NMR metabolomics analysis of nutritional components from two kinds of freshwater fish brain extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The combinatorial nature of osmosensing in fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Landscape of N-Acetylhistidine: A Technical Guide to its Localization, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. While it is a prominent osmolyte in the nervous and ocular tissues of poikilothermic vertebrates, its role in mammals is less understood, though its presence in key biofluids is confirmed. The metabolism of NAH is characterized by a distinct spatial separation of its synthesis and degradation pathways, a feature critical to its proposed physiological functions. This technical guide provides an in-depth overview of the cellular localization and tissue distribution of this compound, details the experimental protocols used for its study, and presents its core metabolic pathways. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of NAH biology.

Cellular Localization and Tissue Distribution

This compound is primarily localized within the cytoplasm , with evidence also pointing to its presence in the extracellular space , including key biofluids like plasma and cerebrospinal fluid[1]. Its synthesis from L-histidine and acetyl-CoA is catalyzed by the cytosolic enzyme Histidine N-acetyltransferase (HisAT), encoded by the NAT16 gene in humans[1]. This cytosolic location of the synthesizing enzyme strongly supports the cytoplasm as the primary site of NAH production[1].

The distribution of NAH shows significant variation across different vertebrate classes.

-

Poikilothermic (Cold-Blooded) Vertebrates: In teleost fish, amphibians, and reptiles, NAH is found in high concentrations, particularly in the brain, retina, and lens , where it functions as a major osmolyte[2][3].

-

Homeothermic (Warm-Blooded) Vertebrates: In mammals, NAH is present in significantly lower amounts[2]. However, modern metabolomics studies have confirmed its presence in human plasma and cerebrospinal fluid , as well as in tissues of the rat and guinea pig[1]. The human placenta has also been identified as a site of NAH presence.

The catabolism of NAH involves hydrolysis back to L-histidine and acetate. This process is catalyzed by a deacetylase enzyme. While the specific this compound deacetylase in mammals has not been definitively isolated and characterized, strong evidence points to Acylase I , a cytosolic enzyme with broad distribution across tissues including the kidney, liver, lung, and brain[4]. The substrate specificity of Acylase I from porcine kidney shows a preference for N-acetylated amino acids with unbranched side chains; it demonstrates some activity towards aromatic amino acids, making it a plausible candidate for NAH hydrolysis[5].

This spatial separation of synthesis (cytosolic) and potential degradation (cytosolic and extracellular) is a key feature of NAH metabolism.

Quantitative Distribution of this compound

The following tables summarize the reported concentrations of this compound in various biological samples. Data for mammalian tissues are sparse compared to poikilotherms, reflecting its lower abundance.

Table 1: this compound Concentration in Poikilothermic Vertebrates

| Tissue | Species | Concentration | Reference |

| Lens | Carp (Cyprinis carpio) | ~12 mM | [2] |

| Brain | Fish (General) | ~10 mM | [2] |

Table 2: this compound Detection in Mammalian Biofluids and Tissues

| Biofluid/Tissue | Species | Concentration/Status | Reference(s) |

| Plasma | Human | Detected | [1] |

| Cerebrospinal Fluid | Human | Detected | [1][6] |

| Brain | Rat | Detected | [1] |

| Tissues | Rat, Guinea Pig | Detected | [1] |

| Placenta | Human | Detected |

Metabolic Pathways

The core metabolism of this compound is a simple, two-step cycle of synthesis and degradation. A particularly well-studied example of its functional importance is the "Molecular Water Pump" hypothesis in the fish eye, which relies on the strict compartmentalization of these two steps.

This compound Synthesis and Degradation

This compound is synthesized in the cytosol from L-histidine and Acetyl-CoA, a reaction catalyzed by Histidine N-acetyltransferase (NAT16). It is then hydrolyzed back to its constituent parts by an this compound deacetylase, likely Acylase I in mammals.

Caption: Metabolic cycle of this compound synthesis and degradation.

The Molecular Water Pump Workflow (Fish Eye)

In the fish eye, NAH is hypothesized to function as a molecular water pump to maintain lens dehydration. This is achieved by synthesizing NAH within the lens cells (cytosol) and exporting it to the ocular fluid. In the ocular fluid (extracellular space), it is hydrolyzed by a specific deacetylase. The resulting L-histidine is then actively transported back into the lens cells to be re-acetylated, completing the cycle. This process effectively pumps water out of the lens.

Caption: Compartmentalized workflow of the NAH molecular water pump in the fish eye.

Experimental Protocols

The study of this compound's cellular localization and distribution relies on a combination of techniques to isolate cellular components, identify the molecule, and visualize its spatial arrangement.

Protocol for Subcellular Fractionation and Metabolite Extraction

This protocol describes a general method for separating cytosolic fractions from cultured cells to analyze metabolite concentrations.

Objective: To isolate the cytosolic fraction for subsequent quantification of this compound.

Materials:

-

Cultured cells (e.g., HAP1, HeLa)

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease inhibitors)

-

Dounce homogenizer or needle for cell lysis (e.g., 25G needle)

-

Refrigerated centrifuge

-

Metabolite Extraction Solution (e.g., 80:20 Methanol (B129727):Water, pre-chilled to -80°C)

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping, wash twice with ice-cold PBS, and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).

-

Cell Lysis: Resuspend the cell pellet in a hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenization: Lyse the swollen cells by passing them through a narrow-gauge needle (e.g., 25-30 strokes with a 25G needle) or using a Dounce homogenizer. Monitor lysis under a microscope.

-

Removal of Nuclei and Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact cells.

-

Isolation of Cytosolic Fraction: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 min at 4°C) to pellet mitochondria and other organelles.

-

Metabolite Extraction: The resulting supernatant is the cytosolic fraction. Immediately add 4 volumes of ice-cold metabolite extraction solution (e.g., 800 µL of 80% methanol for 200 µL of cytosol). Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Sample Preparation for Analysis: Centrifuge at maximum speed (e.g., 20,000 x g for 10 min at 4°C) to pellet precipitated protein. Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator. The dried extract can be reconstituted for analysis by LC-MS/MS.

Protocol for LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantitative analysis of NAH from biological extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in a prepared biological sample.

Materials:

-

Dried metabolite extract from fractionation or biofluid processing.

-

Reconstitution Solution (e.g., 0.1% formic acid in water).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound analytical standard.

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extract in a small, precise volume of Reconstitution Solution. Vortex and centrifuge to pellet any insoluble debris. Transfer the supernatant to an autosampler vial.

-

Chromatographic Separation: Inject the sample onto a HILIC column. Elute NAH using a gradient of Mobile Phase A and B. A typical gradient might start at high organic content (e.g., 95% B) and gradually increase the aqueous content to elute polar compounds like NAH.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion ESI mode. Detect NAH using Multiple Reaction Monitoring (MRM).

-

Parent Ion (Q1): The protonated molecule [M+H]⁺ for NAH has a theoretical m/z of 198.087.

-

Product Ions (Q3): Fragment the parent ion and monitor for characteristic product ions. Common fragments for N-acetylated amino acids involve the loss of the acetyl group or parts of the side chain. Specific transitions for NAH must be optimized using an analytical standard.

-

-

Quantification: Create a standard curve by running serial dilutions of the NAH analytical standard. Quantify the amount of NAH in the unknown samples by comparing their peak areas to the standard curve.

Protocol for MALDI Mass Spectrometry Imaging (MALDI-MSI) of Brain Tissue

This protocol outlines key steps for visualizing the spatial distribution of this compound in brain tissue sections.

Objective: To map the location of this compound across a brain tissue section.

Materials:

-

Flash-frozen brain tissue.

-

Cryostat.

-

ITO-coated glass slides.

-

Washing Solvents (e.g., Chloroform (B151607), n-Hexane, pre-chilled).

-

MALDI Matrix (e.g., 9-aminoacridine (B1665356) (9-AA) or α-cyano-4-hydroxycinnamic acid (CHCA)).

-

Matrix Solvent (e.g., 90:10 Methanol:Water for 9-AA).

-

Automated matrix sprayer or sublimator.

-

MALDI-TOF Mass Spectrometer.

Procedure:

-

Tissue Sectioning: Section the frozen brain tissue at 10-12 µm thickness using a cryostat and thaw-mount the section onto an ITO-coated slide.

-

Lipid Removal (Optional but Recommended): To enhance the signal of small polar metabolites like NAH, perform a brief wash to remove ion-suppressing lipids. A quick dip (e.g., 15-30 seconds) in pre-chilled chloroform or n-hexane can be effective[7]. Allow the section to dry completely under a gentle stream of nitrogen or in a desiccator.

-

Matrix Application: Apply the MALDI matrix uniformly over the tissue section. Automated spraying is preferred for reproducibility. For 9-AA, a concentration of 10 mg/mL in 90% methanol is a common starting point. Sublimation is an alternative solvent-free application method.

-

Data Acquisition: Load the slide into the MALDI-MS instrument. Acquire mass spectra in a grid pattern across the entire tissue section. Set the instrument to positive ion mode and define the mass range to include the m/z of NAH ([M+H]⁺ ≈ 198.1).

-

Image Generation: Use imaging software to generate an ion intensity map for the specific m/z corresponding to NAH. The intensity of the signal at each pixel is represented by a color scale, creating a visual map of NAH distribution across the anatomical features of the brain section.

References

- 1. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemical localization of the acylases that catalyze the deacetylation of N-acetyl-L-cysteine and haloalkene-derived mercapturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abnormal concentrations of acetylated amino acids in cerebrospinal fluid in acetyl-CoA transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic washes of tissue sections for comprehensive analysis of small molecule metabolites by MALDI MS imaging of rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylhistidine: An Endogenous Metabolite in the Vertebrate Brain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylhistidine (NAH) is an endogenous amino acid derivative found within the nervous system of vertebrates. Its distribution and concentration exhibit a remarkable phylogenetic dichotomy, being a prominent metabolite in the brains of poikilothermic (cold-blooded) vertebrates, while present in significantly lower concentrations in homeothermic (warm-blooded) species, including mammals. This technical guide provides a comprehensive overview of the current understanding of NAH in the brain, focusing on its biosynthesis, metabolism, and purported physiological roles. We present available quantitative data, detail established and adaptable experimental protocols for its study, and provide visual representations of its metabolic pathway and the leading hypothesis regarding its function.

Introduction

This compound is an acetylated derivative of the essential amino acid L-histidine. For decades, its presence in the brain has been noted, yet its precise function, particularly in mammals, remains an area of active investigation. In poikilothermic vertebrates such as fish, amphibians, and reptiles, NAH is a major osmolyte in the brain, existing in high millimolar concentrations.[1][2] Conversely, in the mammalian brain, N-acetylaspartate (NAA) assumes this role as the predominant acetylated amino acid, with NAH typically found in only trace amounts.[2][3] Despite its low abundance in mammals, recent advanced metabolomic analyses have confirmed the presence of NAH in human plasma and cerebrospinal fluid, suggesting it is a conserved, albeit quantitatively minor, component of human neurochemistry.[4] This guide aims to consolidate the existing knowledge on cerebral NAH to facilitate further research into its potential physiological and pathological significance.

Biosynthesis and Metabolism

The metabolic pathway of this compound is a relatively simple enzymatic cycle involving synthesis and degradation, which in some specialized tissues, is highly compartmentalized.

2.1. Biosynthesis

This compound is synthesized via the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-histidine.[2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (EC 2.3.1.33) .[2] The gene responsible for encoding this enzyme in fish has been identified, and its human homolog is N-acetyltransferase 16 (NAT16) .[5][6] Interestingly, while fish HISAT readily synthesizes NAH, the recombinant human NAT16 protein exhibits only minimal activity for NAH synthesis in vitro, suggesting potential differences in regulation or substrate specificity in mammals.[5]

2.2. Degradation

The hydrolysis of NAH back to L-histidine and acetate (B1210297) is carried out by the enzyme This compound deacetylase (also referred to as acylase or amidohydrolase) .[2][7] In some systems, such as the fish eye, a striking spatial separation of the synthetic and degradative enzymes exists. NAH is synthesized within the lens cells but cannot be catabolized there. For hydrolysis, it is exported to the surrounding ocular fluid where the deacetylase is located.[2][8] The resulting L-histidine is then actively transported back into the lens for re-synthesis into NAH, forming a continuous, energy-dependent cycle.[2]

References

- 1. pubs.rsna.org [pubs.rsna.org]

- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Similarity of tuna this compound deacetylase and cod fish anserinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetylhistidine and N-acetylaspartate (NAA) in the Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylaspartate (NAA) is a highly abundant amino acid derivative in the mammalian central nervous system (CNS), widely recognized as a marker of neuronal health and integrity. In contrast, N-Acetylhistidine (NAH) is found in significantly lower concentrations in mammals, with a more prominent role observed in the nervous systems of poikilothermic vertebrates. This technical guide provides a comprehensive comparison of these two molecules, detailing their synthesis, metabolism, and function within the nervous system. We present quantitative data on their respective concentrations, detailed experimental protocols for their measurement, and visual representations of their metabolic pathways and analytical workflows to support researchers and professionals in neuroscience and drug development.

N-acetylaspartate (NAA) in the Nervous System

NAA is one of the most concentrated molecules in the CNS, reaching levels of 10 mM or greater in various brain regions[1]. It is synthesized primarily in neuronal mitochondria and plays a crucial role in various metabolic and cellular processes.

Synthesis and Metabolism